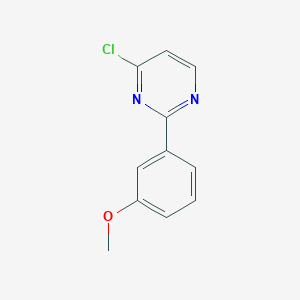
4-Chloro-2-(3-methoxyphenyl)pyrimidine
説明
4-Chloro-2-(3-methoxyphenyl)pyrimidine is a chemical compound with the molecular formula C11H9ClN2O and a molecular weight of 220.65 . It is a pyrimidine derivative, which is a class of compounds that are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including this compound, often involves various methods . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a chloro group at position 4 and a methoxyphenyl group at position 2 .Chemical Reactions Analysis
Pyrimidine derivatives, including this compound, have been shown to exhibit a range of pharmacological effects, including antiviral, anticancer, antioxidant, and antimicrobial activity . These effects are often attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
This compound is a chemical compound with the molecular formula C11H9ClN2O and a molecular weight of 220.65 . More detailed physical and chemical properties may require specific experimental measurements or computational predictions.科学的研究の応用
Crystal Structure and Isostructural Nature
4-Chloro-2-(3-methoxyphenyl)pyrimidine has been studied for its crystal structure and isostructural nature. The research by Trilleras et al. (2009) focuses on the isostructural and isomorphous characteristics of compounds including this compound. The study reveals significant displacements in the ring-substituent atoms from the planar pyrimidine rings and provides insights into the polarization of the electronic structures. The compounds form sheets linked by hydrogen bonds, building from centrosymmetric rings (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Antiviral Activity
Hocková et al. (2003) synthesized 2,4-Diamino-6-hydroxypyrimidines substituted at position 5, related to this compound, demonstrating antiviral activity, particularly against retroviruses in cell culture. The study highlights the compound's potential in pharmacological applications, especially in inhibiting human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Antibacterial Properties
Cieplik et al. (2008) investigated the synthesis of 1,2,3-aryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives, related to this compound, and evaluated their antibacterial properties. The study confirms the antibacterial activity of these compounds, linking it to the pyrimido[4,5-d]pyrimidine system and the nature of substituents attached to phenyl rings (Cieplik, Raginia, Pluta, Gubrynowicz, Bryndal, & Lis, 2008).
Chemical Reactivity and Biological Evaluation
Farouk, Ibrahim, and El-Gohary (2021) focused on the synthesis and chemical reactivity of derivatives of this compound, investigating their potential for constructing nitrogen heterocyclic compounds. The study also includes an evaluation of the biological activity of these compounds, indicating their relevance in medicinal chemistry (Farouk, Ibrahim, & El-Gohary, 2021).
Corrosion Inhibition
Khaled et al. (2011) explored the use of a pyrimidine derivative, similar to this compound, as a corrosion inhibitor for copper in saline solutions. The study demonstrates the compound's effectiveness in markedly reducing copper corrosion, providing insights into its potential applications in corrosion protection (Khaled, Hamed, Abdel-Azim, & Abdelshafi, 2011).
作用機序
将来の方向性
The future directions in the research of pyrimidine derivatives, including 4-Chloro-2-(3-methoxyphenyl)pyrimidine, involve the development of new pyrimidines as anti-inflammatory agents . The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
特性
IUPAC Name |
4-chloro-2-(3-methoxyphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-15-9-4-2-3-8(7-9)11-13-6-5-10(12)14-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWWIWRFUMKGDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



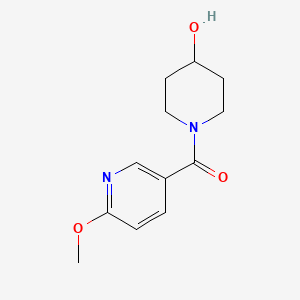
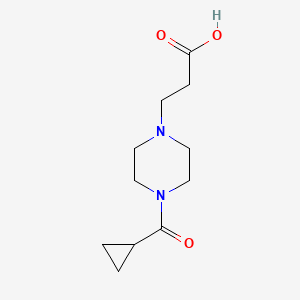
![4-[(Propan-2-yloxy)methyl]-1,3-thiazol-2-amine](/img/structure/B1461520.png)
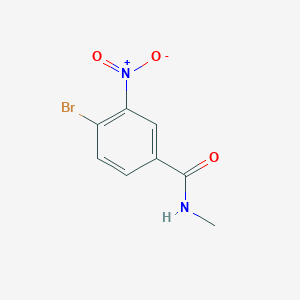
![N-[(3-methoxyphenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1461526.png)

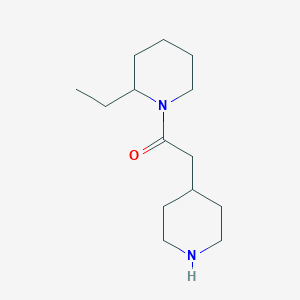
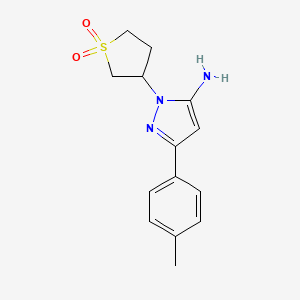
![6-[4-(2-Hydroxyethyl)piperazine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B1461531.png)

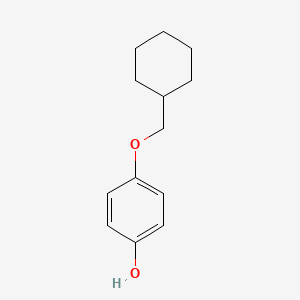
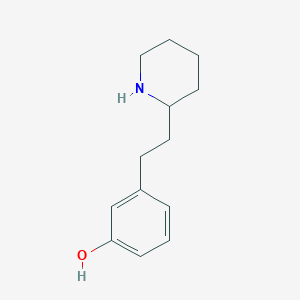
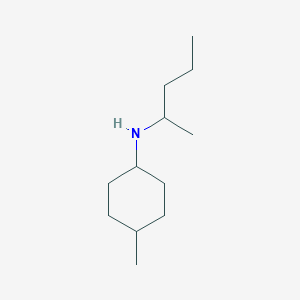
![(1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine](/img/structure/B1461540.png)